4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

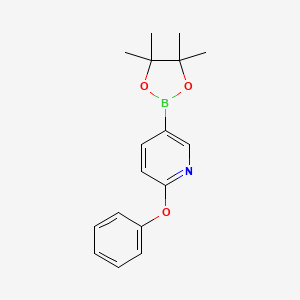

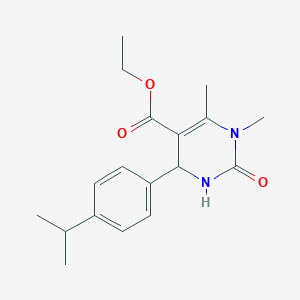

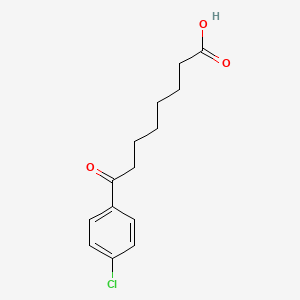

“4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid”, also known as “4-(Boc-aminomethyl)benzoic Acid”, is a chemical compound with the molecular weight of 265.31 . It is the Boc protected form of 4-(Aminomethyl)benzoic Acid .

Synthesis Analysis

This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .Molecular Structure Analysis

The IUPAC name of this compound is “4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid”. The InChI code is "1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.31 . The exact physical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Indoleamide Derivatives

This compound is used as a reagent in the synthesis of indoleamide derivatives, which act as EP2 antagonists with high selectivity. These derivatives have potential therapeutic applications in treating inflammation and pain due to their selective inhibition of the EP2 receptor .

Nicotinamide Phosphoribosyltransferase Inhibitors

Another application involves the synthesis of aminopyridine-derived amides that serve as inhibitors for nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), and its inhibitors are being researched for their potential in cancer therapy .

Ionic Liquids

The tert-butoxycarbonyl-protected amino acid can be converted into ionic liquids, which have various applications, including catalysis and green chemistry. These ionic liquids can be recycled and reused in reactions, contributing to more sustainable chemical processes .

Thermodynamic Property Data

The compound’s thermodynamic properties are critically evaluated for pure compounds, particularly organics. This data is essential for understanding the compound’s behavior under different conditions and can be used in various chemical processes .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reagent in the synthesis of various bioactive compounds .

Mode of Action

It is known that this compound is a boc-protected form of 4-(aminomethyl)benzoic acid . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a multi-step synthesis .

Biochemical Pathways

It is known that this compound is used as a reagent in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . These compounds are involved in various biochemical pathways related to inflammation and energy metabolism, respectively .

Pharmacokinetics

As a boc-protected compound, it is likely to have good stability and resistance to metabolic degradation until the boc group is selectively removed in a subsequent reaction step .

Result of Action

As a reagent in the synthesis of bioactive compounds, its effects would be largely determined by the properties of the final compounds it is used to produce .

Action Environment

It is known that this compound is stable under normal room temperature conditions when sealed in a dry environment .

Propiedades

IUPAC Name |

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUNNWVQIDCEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625693 |

Source

|

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | |

CAS RN |

210963-04-5 |

Source

|

| Record name | 4-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)